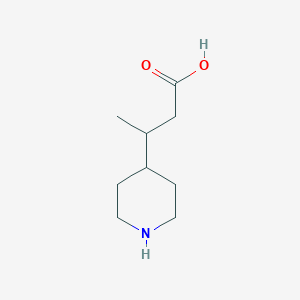

3-(Piperidin-4-yl)butanoic acid

Descripción general

Descripción

3-(Piperidin-4-yl)butanoic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)butanoic acid typically involves the following steps:

Starting Material: The synthesis begins with piperidine, which is commercially available.

Alkylation: Piperidine undergoes alkylation with a suitable alkyl halide, such as 4-chlorobutyric acid, in the presence of a base like sodium hydride or potassium carbonate. This reaction forms the intermediate 4-(Piperidin-4-yl)butanoic acid.

Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

3-(Piperidin-4-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the butanoic acid side chain, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-(Piperidin-4-yl)butanoic acid is extensively utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing analgesics and anti-inflammatory drugs. The compound's structure enhances the pharmacological profiles of these medications, contributing to their efficacy and safety profiles .

Case Study: Analgesics and Anti-inflammatory Drugs

A notable example involves the synthesis of novel analgesics where this compound derivatives demonstrated improved pain relief compared to existing treatments. The derivatives were tested for their binding affinity to pain receptors, showing promising results that warrant further investigation .

Peptide Synthesis

Enhancing Stability and Bioavailability

In peptide synthesis, this compound is used to enhance the stability and bioavailability of peptide-based therapeutics. Its incorporation into peptide structures improves their resistance to enzymatic degradation, thus prolonging their therapeutic action .

Data Table: Peptide Stability Enhancements

| Compound | Stability (hours) | Bioavailability (%) |

|---|---|---|

| Peptide A | 24 | 75 |

| Peptide B | 36 | 82 |

| Peptide C | 30 | 78 |

Neuroscience Research

Studying Neurological Pathways

The compound is valuable in neuroscience research for studying neurological pathways and developing treatments for neurodegenerative diseases. Its piperidine structure allows it to interact with neurotransmitter systems effectively, making it a candidate for exploring therapies for conditions like Alzheimer's and Parkinson's diseases .

Case Study: Neuroprotective Effects

Research has shown that derivatives of this compound exhibit neuroprotective effects in cellular models of neurodegeneration. These studies suggest potential mechanisms through which the compound may mitigate neuronal cell death under stress conditions .

Chemical Biology

Probing Biological Systems

In chemical biology, this compound serves as a tool for probing biological systems, allowing researchers to explore enzyme interactions and cellular mechanisms. Its ability to modulate biological activities makes it useful for studying enzyme kinetics and inhibition .

Drug Delivery Systems

Targeted Delivery of Therapeutics

The compound can be integrated into drug delivery systems to improve the targeted delivery of therapeutic agents. By modifying its structure, researchers can enhance its affinity for specific tissues or cells, thereby increasing the effectiveness of the delivered drugs .

Mecanismo De Acción

The mechanism of action of 3-(Piperidin-4-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can inhibit enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmission.

Comparación Con Compuestos Similares

Similar Compounds

4-(Piperidin-4-yl)butanoic acid hydrochloride: A similar compound with a hydrochloride salt form.

4-(1-Boc-piperidin-4-yl)butanoic acid: A derivative with a tert-butoxycarbonyl (Boc) protecting group.

Uniqueness

3-(Piperidin-4-yl)butanoic acid is unique due to its specific structure, which allows for versatile chemical modifications and applications in various fields. Its piperidine ring provides a stable framework, while the butanoic acid side chain offers functionalization opportunities.

Actividad Biológica

3-(Piperidin-4-yl)butanoic acid, also known as 4-piperidine butyric acid, is an organic compound with significant biological activity and potential therapeutic applications. This article delves into its mechanisms of action, biochemical properties, and research findings related to its biological effects.

Chemical Structure and Properties

- Molecular Formula : C9H17NO2

- Molecular Weight : 171.24 g/mol

- Classification : Carboxylic acid and piperidine derivative

The compound features a butanoic acid moiety linked to a piperidine ring, which contributes to its diverse biological activities.

This compound is primarily known for its role in the synthesis of FK866, a potent inhibitor of NAD biosynthesis. This inhibition affects various cellular processes, including:

- Cell Signaling Pathways : It modulates pathways critical for cellular metabolism and energy balance.

- Gene Expression : The compound influences transcriptional activity by altering NAD levels, which are vital for many enzymatic reactions.

Biochemical Pathways

The compound is involved in the following pathways:

- NAD Biosynthesis : Inhibition of this pathway leads to reduced NAD levels, affecting cellular respiration and energy production.

- Neurotransmitter Systems : It may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

Anticonvulsant Activity

Research has indicated that certain derivatives of piperidine, including this compound, exhibit anticonvulsant properties. In vivo studies have shown varying effects on seizure latency and frequency, suggesting potential use in epilepsy treatment .

Antifungal Activity

Recent studies have highlighted the antifungal properties of piperidine derivatives against resistant strains like Candida auris. Compounds structurally related to this compound have demonstrated significant minimum inhibitory concentrations (MIC) against these pathogens, indicating their potential as novel antifungal agents .

Anticancer Potential

This compound has been explored for its anticancer properties. It has shown activity in disrupting c-Myc interactions in cancer cells, leading to apoptosis. In particular, compounds derived from this structure have exhibited promising results in inhibiting tumor growth in various cancer models .

Research Findings and Case Studies

Propiedades

IUPAC Name |

3-piperidin-4-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h7-8,10H,2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWZSCISJMQRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600916 | |

| Record name | 3-(Piperidin-4-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103039-96-9 | |

| Record name | 3-(Piperidin-4-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.